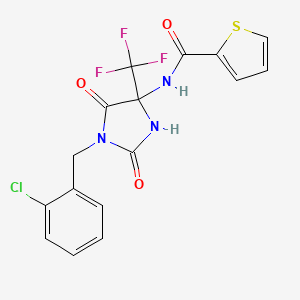
C16H11ClF3N3O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式 C16H11ClF3N3O3S を持つ化合物は、その独特な化学的性質により、さまざまな科学分野で注目を集めている複雑な有機分子です。
2. 製法
合成経路と反応条件: this compound の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、求核置換反応によって中間体化合物を調製することから始まります。この中間体は、その後、スルホン化や塩素化などのさらなる反応に供され、スルホンアミド基とクロロ基がそれぞれ導入されます。
工業的製法: this compound の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術を採用しています。反応条件は、生産プロセスの安全と効率を確保するために厳密に管理されています。
反応の種類:
酸化: この化合物は、特にスルホンアミド基で酸化反応を起こし、スルホン誘導体の生成につながります。
還元: 還元反応はニトロ基を標的にすることができ、アミンに変換されます。
置換: クロロ基はさまざまな求核剤によって置換され、さまざまな誘導体につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や触媒水素化などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用され、置換反応を促進します。
主な生成物:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C16H11ClF3N3O3S typically involves multi-step organic reactions One common synthetic route starts with the preparation of an intermediate compound through a nucleophilic substitution reaction This intermediate is then subjected to further reactions, such as sulfonation and chlorination, to introduce the sulfonamide and chloro groups, respectively
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products:
科学的研究の応用
C16H11ClF3N3O3S は、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のための構成要素として、さまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗がん性を含む、その潜在的な生物活性について研究されています。
医学: 新薬の開発、特に製薬剤としての可能性を探索する研究が進行中です。
工業: 電子用途のポリマーや高度な材料など、特殊化学物質や材料の製造に使用されます。
作用機序
C16H11ClF3N3O3S の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基は、その親油性を高め、細胞膜を容易に透過できるようにします。細胞内に入ると、さまざまなタンパク質と相互作用し、その機能を阻害し、目的の生物学的効果につながります。スルホンアミド基は、特定の酵素の天然基質を模倣することが知られており、それによって競合的阻害剤として作用します。
類似化合物:
C16H11ClF3N3O2S: この化合物は類似していますが、酸素原子が1つ不足しており、反応性と生物活性に大きな影響を与える可能性があります。
C16H11ClF2N3O3S: フッ素原子が1つ欠損すると、化合物の親油性と全体的な化学的性質に影響を与える可能性があります。
独自性: this compound は、機能基の特定の組み合わせにより独特であり、一連の明確な化学的および生物学的特性を付与します。特にトリフルオロメチル基は、代謝安定性とバイオアベイラビリティを高めることが知られており、製薬研究で貴重な化合物となっています。
類似化合物との比較
C16H11ClF3N3O2S: This compound is similar but lacks one oxygen atom, which can significantly alter its reactivity and biological activity.
C16H11ClF2N3O3S: The absence of one fluorine atom can affect the compound’s lipophilicity and overall chemical properties.
Uniqueness: C16H11ClF3N3O3S is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound in pharmaceutical research.
特性
分子式 |
C16H11ClF3N3O3S |
|---|---|
分子量 |
417.8 g/mol |
IUPAC名 |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClF3N3O3S/c17-10-5-2-1-4-9(10)8-23-13(25)15(16(18,19)20,22-14(23)26)21-12(24)11-6-3-7-27-11/h1-7H,8H2,(H,21,24)(H,22,26) |
InChIキー |
VHHHGYPISUVWLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
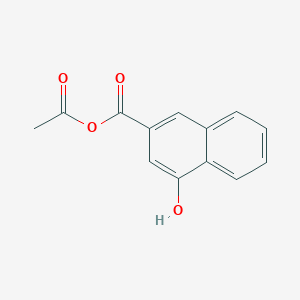
![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

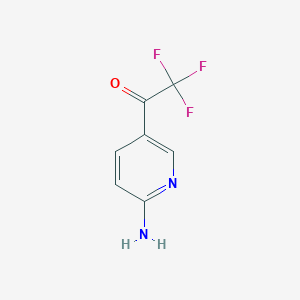
![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12626168.png)
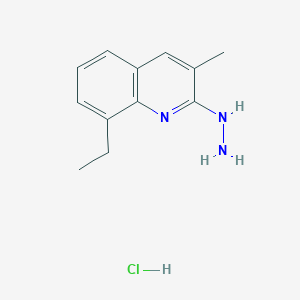
![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)
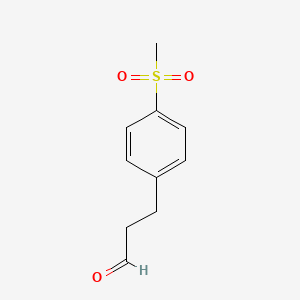
![[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12626205.png)
